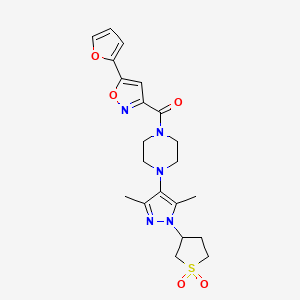

(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Descripción

This compound is a hybrid heterocyclic molecule featuring a piperazine-linked pyrazole core substituted with a 1,1-dioxidotetrahydrothiophene moiety and a methanone bridge to a 5-(furan-2-yl)isoxazole group. Key structural attributes include:

Propiedades

IUPAC Name |

[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O5S/c1-14-20(15(2)26(22-14)16-5-11-32(28,29)13-16)24-6-8-25(9-7-24)21(27)17-12-19(31-23-17)18-4-3-10-30-18/h3-4,10,12,16H,5-9,11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAXRGHWJXDWRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on recent research findings, including its synthesis, pharmacological effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a piperazine ring, a pyrazole moiety, and an isoxazole derivative. Its molecular formula is C22H26N4O3S, with a molecular weight of 430.54 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N4O3S |

| Molecular Weight | 430.54 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not Available |

Antitumor Activity

Research indicates that the compound exhibits significant antitumor properties. A study evaluated its effects on various cancer cell lines, revealing IC50 values in the micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

The compound's biological activity is attributed to its ability to inhibit key signaling pathways involved in tumor growth. Specifically, it targets the c-Met and VEGFR-2 kinases, crucial for angiogenesis and tumor progression. Molecular docking studies suggest strong binding affinities to these targets.

Table 2: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 0.98 ± 0.08 | c-Met inhibition; apoptosis induction |

| MCF-7 | 1.05 ± 0.17 | VEGFR-2 inhibition; cell cycle arrest |

| HeLa | 1.28 ± 0.25 | Apoptosis; signaling pathway modulation |

Antimicrobial Activity

In addition to antitumor effects, the compound has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Case Studies

A notable case study involved the administration of this compound in a preclinical model of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents.

Análisis De Reacciones Químicas

Synthetic Routes and Key Reactions

The compound is synthesized via multi-step organic reactions, primarily involving coupling and cyclization strategies. Key steps include:

Table 1: Key Synthetic Steps and Conditions

-

Amide Coupling : The central methanone bridge is formed via coupling between 5-(furan-2-yl)isoxazole-3-carboxylic acid and the piperazine-substituted tetrahydrothiophene derivative using T3P as a coupling agent .

-

Isoxazole Synthesis : The 5-(furan-2-yl)isoxazole-3-carboxylate intermediate is synthesized via a nitrile oxide cycloaddition reaction.

-

Sulfone Formation : The tetrahydrothiophene moiety is oxidized to its 1,1-dioxide form using H₂O₂ under acidic conditions .

Functional Group Reactivity

The compound’s reactivity is governed by its distinct functional groups:

Methanone Bridge

-

Nucleophilic Acyl Substitution : The ketone group participates in reactions with amines or alcohols under acidic/basic conditions (e.g., forming hydrazones or oximes) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, though this is not reported for the intact molecule .

Piperazine Ring

-

Alkylation/Acylation : The secondary amine in the piperazine undergoes alkylation with alkyl halides or acylation with acid chlorides (e.g., forming tertiary amines or amides) .

-

Protonation : The piperazine nitrogen acts as a weak base (pKa ~7–9), affecting solubility in acidic media .

Isoxazole and Furan Moieties

-

Electrophilic Substitution : The furan ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the 5-position, while the isoxazole ring is relatively inert due to electron-withdrawing effects .

-

Ring-Opening : Strong acids or bases hydrolyze the isoxazole ring to β-keto amides.

Table 2: Stability Under Various Conditions

-

Hydrolytic Stability : The compound is stable in neutral aqueous solutions but degrades in strongly acidic or alkaline conditions .

-

Photostability : Exposure to UV light induces furan ring oxidation, forming epoxy derivatives .

Mechanistic Insights

-

Amide Coupling Mechanism :

Propylphosphonic anhydride activates the carboxylic acid intermediate, forming a mixed anhydride that reacts with the piperazine amine to yield the methanone product . -

Isoxazole Cycloaddition :

A nitrile oxide intermediate reacts with acetylene derivatives in a [3+2] cycloaddition to form the isoxazole core.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Structural Divergence and Implications

Heterocyclic Core Variations :

- The target compound’s pyrazole-piperazine core differs from imidazo[4,5-b]pyridine (21c, ) and pyrazolo-pyrimidine () systems. Pyrazole’s smaller size may reduce off-target interactions compared to bulkier cores.

- Thiazole in compound 5 vs. isoxazole in the target: Isoxazole’s oxygen atom may enhance hydrogen bonding but reduce metabolic stability compared to thiazole’s sulfur.

Substituent Effects :

- Sulfone Group : Present in both the target and compound , this group likely improves solubility but may limit blood-brain barrier penetration.

- Furan vs. Fluorophenyl : The target’s furan is metabolically labile (prone to oxidation), whereas fluorophenyl groups increase lipophilicity and prolong half-life.

Pharmacokinetic Predictions :

- The target compound’s cLogP is likely lower than fluorophenyl-containing analogs (e.g., compound 5 ) due to the sulfone and polar isoxazole.

- Metabolic Stability : Furan oxidation (target) vs. triazole or thiazole metabolism (compounds 5 , 21c ).

Research Findings and Limitations

- Synthetic Feasibility : Piperazine-linked compounds (target, 21c ) are synthetically accessible via nucleophilic substitution or coupling reactions.

- Bioactivity Gaps : While kinase inhibition is inferred for imidazo[4,5-b]pyridine derivatives , the target’s activity remains unverified.

- Comparative Toxicity : Sulfonated compounds (target, ) may exhibit lower cytotoxicity than halogenated analogs (e.g., compound 5 ).

Q & A

Q. Q1: What synthetic strategies are optimal for constructing the pyrazole and isoxazole moieties in this compound?

Methodological Answer: The pyrazole core can be synthesized via cyclocondensation of hydrazines with diketones or α,β-unsaturated ketones. For example, refluxing 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives with ethanol as a solvent under acidic conditions yields pyrazole intermediates . The isoxazole ring can be formed via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For the furan-substituted isoxazole, use furan-2-carbaldehyde as a precursor . Key steps:

- Pyrazole synthesis : Optimize reaction time (2–12 h) and solvent (ethanol or DMF/EtOH mixtures) for recrystallization .

- Isoxazole formation : Monitor regioselectivity using TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) .

Q. Q2: How can crystallization challenges be addressed for this structurally complex compound?

Methodological Answer: Crystallization issues arise from the compound’s multiple heterocycles and steric bulk. Solutions include:

- Solvent screening : Use polar aprotic solvents (DMF, dioxane) mixed with ethanol (1:1) to enhance solubility and crystal growth .

- Slow cooling : Gradually reduce temperature post-reflux to promote ordered crystal lattices.

- X-ray diffraction : Confirm crystal packing using single-crystal X-ray studies (e.g., R factor < 0.05) .

Advanced Research Questions

Q. Q3: How can molecular docking predict the biological targets of this compound given its hybrid heterocyclic structure?

Methodological Answer: The compound’s sulfone (1,1-dioxidotetrahydrothiophen-3-yl) and furan-isoxazole motifs suggest potential kinase or enzyme inhibition. Steps:

- Target selection : Prioritize targets with hydrophobic pockets (e.g., cyclooxygenase-2, PI3K) based on structural analogs .

- Docking workflow :

- Prepare ligand: Optimize geometry using Gaussian09 at the B3LYP/6-31G* level.

- Protein preparation: Retrieve PDB structures (e.g., 1CX2 for COX-2) and remove water molecules.

- Use AutoDock Vina with Lamarckian GA parameters (exhaustiveness = 20) .

- Validation : Compare binding energies (ΔG) with known inhibitors (e.g., Celecoxib for COX-2).

Q. Q4: How can contradictory bioactivity data from in vitro assays be resolved?

Methodological Answer: Contradictions often stem from assay conditions or impurity interference. Mitigation strategies:

- Purity validation : Confirm >95% purity via HPLC (C18 column, acetonitrile/water gradient) .

- Dose-response curves : Test across 5-log concentrations (1 nM–100 µM) to identify false positives/negatives.

- Mechanistic studies : Use Western blotting or qPCR to validate target engagement (e.g., NF-κB pathway for anti-inflammatory activity) .

Analytical and Structural Characterization

Q. Q5: What spectroscopic techniques are critical for confirming the regiochemistry of the pyrazole and isoxazole rings?

Methodological Answer:

Q. Q6: How does the sulfone group influence the compound’s electronic properties and reactivity?

Methodological Answer: The sulfone (1,1-dioxidotetrahydrothiophen-3-yl) is electron-withdrawing, altering:

- Electrophilicity : Enhances susceptibility to nucleophilic attack at the pyrazole C4 position.

- Crystal packing : Stabilizes intermolecular interactions via S=O···H–N hydrogen bonds (observed in X-ray studies) .

- Solubility : Increases polarity, requiring DMSO or DMF for dissolution in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.